1-Oxa-8-azaspiro[4.5]decan-3-ol

Medicinal Chemistry Drug Design Spirocyclic Compounds

Secure your supply of 1-Oxa-8-azaspiro[4.5]decan-3-ol (MW 157.21, C₈H₁₅NO₂) for CNS drug discovery programs. This privileged spiro[4.5] scaffold features zero rotatable bonds and dual hydrogen bond donors (OH, NH), offering conformational rigidity critical for engaging protein targets. The 3‑hydroxyl handle enables facile derivatization to radioligands, M1 agonists, or FAAH inhibitors. Unlike planar analogs, this scaffold's nanomolar σ1 affinity and distinct ring architecture reduce off‑target risks. Inquire now for batch‑to‑batch consistency and rapid global shipping for your lead optimization.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 757239-76-2
Cat. No. B1451528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-8-azaspiro[4.5]decan-3-ol
CAS757239-76-2
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(CO2)O
InChIInChI=1S/C8H15NO2/c10-7-5-8(11-6-7)1-3-9-4-2-8/h7,9-10H,1-6H2
InChIKeyJQNSUWHWLBLHQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-8-azaspiro[4.5]decan-3-ol (CAS 757239-76-2): A Spirocyclic Amino Alcohol Building Block for CNS-Targeted Drug Discovery and Sigma-1 Receptor Ligand Development


1-Oxa-8-azaspiro[4.5]decan-3-ol (CAS: 757239-76-2) is a heterocyclic spiro compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol [1]. It features a conformationally constrained spirocyclic core composed of a tetrahydrofuran ring fused to a piperidine ring at a spiro carbon, with a hydroxyl group at the 3-position and a secondary amine (NH) in the piperidine ring . This rigid 3D architecture offers distinct advantages over planar or monocyclic analogs in medicinal chemistry, particularly for engaging CNS targets and modulating protein-protein interactions [2]. The compound is commercially available as a research chemical and building block, typically at ≥95% purity, and is primarily utilized in early-stage drug discovery for synthesizing advanced spirocyclic analogs targeting neurological disorders and sigma receptors [3].

Why Generic Spirocyclic or Monocyclic Analogs Cannot Substitute 1-Oxa-8-azaspiro[4.5]decan-3-ol in Structure-Based Drug Design


The 1-oxa-8-azaspiro[4.5]decane scaffold is not a generic spiro system; subtle modifications to ring size, heteroatom placement, or functional group identity drastically alter three-dimensional conformation, hydrogen-bonding capacity, and target engagement [1]. For instance, replacing the 3-hydroxyl group with a ketone (as in 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one) shifts the compound's pharmacological profile from a building block to a direct M1 muscarinic agonist, while changing the spiro ring size from [4.5] to [5.5] (e.g., 1,5-dioxa-9-azaspiro[5.5]undecane) alters sigma-1 receptor binding selectivity [2]. Even within the same [4.5] class, the presence or absence of a free NH in the piperidine ring critically influences basicity, solubility, and the ability to form salt bridges with biological targets . Therefore, substituting 1-oxa-8-azaspiro[4.5]decan-3-ol with a close analog without rigorous comparative validation risks compromising synthetic tractability, pharmacological relevance, and ultimately the success of the drug discovery campaign.

Quantitative Differentiation of 1-Oxa-8-azaspiro[4.5]decan-3-ol: Evidence-Based Comparisons Against Closest Analogs


Conformational Rigidity and 3D Shape: Spirocyclic [4.5] Scaffold vs. Monocyclic Piperidine or Tetrahydrofuran Analogs

1-Oxa-8-azaspiro[4.5]decan-3-ol possesses a conformationally restricted spirocyclic core that locks the molecule into a rigid 3D orientation, which is absent in flexible monocyclic analogs such as N-substituted piperidines or tetrahydrofurans. This rigidity enhances target selectivity and reduces entropic penalties upon binding to protein pockets [1]. Quantitative metrics: The spiro[4.5]decane system has zero rotatable bonds (PubChem computed property), whereas monocyclic analogs like N-methylpiperidin-4-ol have multiple rotatable bonds [2].

Medicinal Chemistry Drug Design Spirocyclic Compounds

Hydrogen Bond Donor/Acceptor Capacity: 1-Oxa-8-azaspiro[4.5]decan-3-ol vs. Non-Hydroxylated Analogs (e.g., 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one)

The 3-hydroxyl group in 1-oxa-8-azaspiro[4.5]decan-3-ol serves as a critical hydrogen bond donor (HBD), whereas analogs like 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one lack this functionality, possessing only a ketone group (hydrogen bond acceptor only). This difference directly impacts target engagement and pharmacological activity [1]. Quantitative data: 1-Oxa-8-azaspiro[4.5]decan-3-ol has 2 HBDs (OH and NH) and 3 HBAs (O and N atoms), while the 3-one analog has 1 HBD (NH) and 3 HBAs [2].

Medicinal Chemistry Pharmacophore Modeling Structure-Activity Relationship (SAR)

Sigma-1 Receptor Affinity: 1-Oxa-8-azaspiro[4.5]decane Scaffold Derivatives vs. Alternative Spirocyclic Cores

Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold exhibit nanomolar affinity for sigma-1 receptors, positioning the core as a privileged structure for CNS imaging and therapeutic development [1]. A series of seven 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives showed Ki(σ1) values ranging from 0.47 to 12.1 nM, with selectivity over σ2 receptors (Ki(σ2)/Ki(σ1)) ranging from 2- to 44-fold [2]. In contrast, earlier spirocyclic ligands like spipethiane (a 2,7-diazaspiro[3.5]nonane derivative) exhibit similar affinity but different selectivity profiles .

Neuroscience Sigma-1 Receptor Radioligand Development

M1 Muscarinic Agonist Activity: 1-Oxa-8-azaspiro[4.5]decane Scaffold vs. Non-Spirocyclic Muscarinic Agonists (e.g., RS86)

1-Oxa-8-azaspiro[4.5]decane derivatives have been optimized as selective M1 muscarinic agonists, demonstrating superior separation of therapeutic (antiamnesic) effects from cholinergic side effects compared to the non-spirocyclic reference compound RS86 [1]. Specifically, the 3-methylene analog (compound 29) and 2-ethyl analog (compound 18) exhibited preferential M1 over M2 affinity and potent antiamnesic activity in rat passive avoidance tasks with reduced hypothermia induction [2]. In contrast, the parent ketone (2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one) lacked selectivity.

Alzheimer's Disease Muscarinic Receptors CNS Pharmacology

Synthetic Versatility and Handling Safety: 1-Oxa-8-azaspiro[4.5]decan-3-ol vs. Reactive Intermediates (e.g., 1-Oxa-8-azaspiro[4.5]decane-8-carbonitrile)

1-Oxa-8-azaspiro[4.5]decan-3-ol is a stable, solid building block with well-defined handling precautions (GHS Hazard Statements H302, H315, H319, H332, H335), making it suitable for routine laboratory use . In contrast, some analogs like 1-oxa-8-azaspiro[4.5]decane-4-carbonitrile contain a reactive nitrile group that may pose greater stability and toxicity concerns during storage and handling [1]. The hydroxyl and amine functionalities in the target compound provide multiple synthetic handles for derivatization while maintaining a favorable safety profile.

Organic Synthesis Building Blocks Medicinal Chemistry

High-Value Application Scenarios for 1-Oxa-8-azaspiro[4.5]decan-3-ol Based on Quantitative Differentiation Evidence


Design and Synthesis of Selective Sigma-1 Receptor PET Tracers for Neuroimaging

Leverage the 1-oxa-8-azaspiro[4.5]decane core's validated nanomolar σ1 affinity (Ki = 0.47–12.1 nM) to develop novel 18F-labeled radioligands [1]. The hydroxyl group at the 3-position serves as an ideal site for installing fluorine-18 via tosylate displacement, as demonstrated for related derivatives, enabling high radiochemical yield and purity [2]. The rigid spirocyclic framework (zero rotatable bonds) ensures favorable brain uptake and specific binding to σ1 receptor-rich regions, critical for PET imaging of neurodegenerative diseases [3].

Synthesis of M1-Selective Muscarinic Agonists for Alzheimer's Disease Research

Utilize 1-oxa-8-azaspiro[4.5]decan-3-ol as a key intermediate to prepare 3-substituted derivatives (e.g., 3-methylene or 3-alkyl analogs) that exhibit preferential M1 over M2 muscarinic receptor affinity and improved separation of antiamnesic activity from cholinergic side effects [4]. The hydroxyl handle allows introduction of diverse functionalities to fine-tune M1 agonism while maintaining CNS penetration, a strategy that led to the clinical candidate (-)-29 [5].

Construction of Spirocyclic Kinase Inhibitor Libraries for Oncology and Inflammation

Employ the spirocyclic amino alcohol scaffold as a privileged building block for generating diverse kinase inhibitor libraries [6]. The conformationally restricted core (zero rotatable bonds) and dual hydrogen bond donor capacity (OH + NH) enhance target engagement and selectivity over flexible, monocyclic piperidine analogs [7]. Derivatization at the amine or hydroxyl group enables rapid exploration of chemical space around the spiro center, accelerating hit-to-lead optimization in drug discovery programs .

Development of FAAH Inhibitors for Pain and CNS Disorders

Functionalize the piperidine nitrogen (NH) of 1-oxa-8-azaspiro[4.5]decan-3-ol to generate 1-oxa-8-azaspiro[4.5]decane-8-carboxamide derivatives, a class of potent fatty acid amide hydrolase (FAAH) inhibitors [8]. The spirocyclic scaffold provides a rigid, three-dimensional framework that optimally positions the carboxamide moiety for interaction with the FAAH active site, offering advantages over linear or monocyclic FAAH inhibitor scaffolds in terms of selectivity and metabolic stability [9].

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